3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid
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Overview
Description
3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid is an organic compound that features a thiazole ring, a sulfur-containing heterocycle, attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid typically involves the formation of the thiazole ring followed by its attachment to the butanoic acid moiety. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-methyl-2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Lacks the thiazole ring, resulting in different chemical properties and applications.
2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the butanoic acid moiety.
Thiazolidine derivatives: Formed by the reduction of the thiazole ring.
Uniqueness
3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid is unique due to the presence of both the thiazole ring and the butanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-methyl-2-(1,3-thiazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)7(8(10)11)6-3-12-4-9-6/h3-5,7H,1-2H3,(H,10,11) |
InChI Key |
RCEMKJJXCFMVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CSC=N1)C(=O)O |
Origin of Product |
United States |
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